6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-(dimethylamino)azetidine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-methanol derivatives .
Scientific Research Applications
6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: A simpler aldehyde derivative of pyridine.
3-(Dimethylamino)azetidine: A related compound with a similar azetidine ring structure.
Uniqueness
6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde is unique due to its combined structural features of both pyridine and azetidine rings, along with the dimethylamino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
6-[3-(dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-13(2)10-6-14(7-10)11-4-3-9(8-15)5-12-11/h3-5,8,10H,6-7H2,1-2H3 |
InChI Key |
MRTBNRHSVYDAEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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